molecular formula C11H14ClNO B6220056 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride CAS No. 2751611-65-9

1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride

Cat. No. B6220056
CAS RN: 2751611-65-9
M. Wt: 211.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride, commonly referred to as THIQ HCl, is a derivative of the alkaloid tetrahydroisoquinoline. It is a colorless solid that is soluble in water and ethanol. THIQ HCl is known to have a variety of pharmacological effects, including anticonvulsant, anxiolytic, sedative, and antidepressant properties. It is also known to have analgesic and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of THIQ HCl is not fully understood. However, it is believed to act as an agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and other cognitive processes. It is also believed to act as an agonist at the GABA-A receptor, which is involved in the regulation of anxiety, sedation, and other cognitive processes.
Biochemical and Physiological Effects
THIQ HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression, as well as to have sedative and analgesic effects. It has also been shown to have anti-inflammatory effects and to reduce the risk of cardiovascular disease. In addition, it has been shown to have neuroprotective properties, which may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

THIQ HCl has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also stable and can be stored for long periods of time. Additionally, it is non-toxic and has a low risk of causing adverse side effects. However, there are some limitations when using THIQ HCl in laboratory experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it has a low solubility in aqueous solutions, so it must be used in high concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on THIQ HCl. Further research is needed to better understand its mechanism of action and its effects on the central nervous system, cardiovascular system, and inflammation. Additionally, further research is needed to determine the optimal dosage and route of administration for various applications. Finally, research is needed to explore the potential of THIQ HCl as a therapeutic agent for the treatment of various neurological and psychiatric disorders.

Synthesis Methods

THIQ HCl is typically synthesized through a three-step procedure. The first step involves the reaction of 1-bromo-4-chloro-2-methyl-3-phenylpropane with potassium hydroxide in an aqueous solution. This produces a mixture of 1-chloro-4-hydroxy-2-methyl-3-phenylpropane and 1-bromo-2-methyl-3-phenylpropane. The second step involves the reaction of 1-chloro-4-hydroxy-2-methyl-3-phenylpropane with hydrochloric acid, resulting in the formation of THIQ HCl. The third step is the isolation and purification of the THIQ HCl by recrystallization.

Scientific Research Applications

THIQ HCl is used in a variety of scientific research applications. It has been used to study the effects of anticonvulsants, anxiolytics, sedatives, and antidepressants on the central nervous system. It has also been used to study the effects of analgesics and anti-inflammatory drugs on inflammation. Additionally, it has been used to study the effects of various drugs on the cardiovascular system.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride involves the condensation of 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-ol with acetyl chloride followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-ol", "Acetyl chloride", "Hydrochloric acid" ], "Reaction": [ "1. 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-ol is added to a round-bottom flask.", "2. Acetyl chloride is added dropwise to the flask while stirring at room temperature.", "3. The reaction mixture is heated under reflux for 2 hours.", "4. The reaction mixture is cooled to room temperature and hydrochloric acid is added dropwise to the flask.", "5. The mixture is stirred for 1 hour and then filtered.", "6. The solid is washed with water and dried to obtain 1-(1,2,3,4-tetrahydroisoquinolin-5-yl)ethan-1-one hydrochloride." ] }

CAS RN

2751611-65-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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